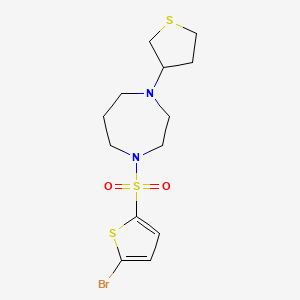![molecular formula C10H12ClF2N3O3S B2862739 Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate CAS No. 2418650-16-3](/img/structure/B2862739.png)
Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate is a chemical compound with a molecular weight of 327.74 . It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .科学的研究の応用
Glutaminase Inhibition
Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate and its analogs have been explored as potent glutaminase inhibitors. These compounds have shown promise in inhibiting kidney-type glutaminase (GLS), which is pivotal in cancer metabolism and therapy. One analog demonstrated comparable potency to BPTES, a known GLS inhibitor, and showed effectiveness in inhibiting the growth of human lymphoma cells both in vitro and in mouse models (Shukla et al., 2012).
Insecticidal Properties
The thiadiazole moiety in these compounds has been utilized in the synthesis of various heterocycles with potential insecticidal properties. Research has explored these compounds against pests like the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest management (Fadda et al., 2017).
Metabolic Studies
Metabolism studies of similar acetamido-thiazole compounds in rats have been conducted, revealing insights into their metabolic pathways and potential bioactive metabolites. These studies are crucial for understanding the pharmacokinetics and safety profile of these compounds (Bakke et al., 1981).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural characterization of these compounds, including crystallography and spectroscopic techniques. This research is fundamental in developing new derivatives with improved efficacy and safety profiles (Yu et al., 2014).
Anti-inflammatory and Analgesic Potential
Research has been conducted on derivatives of thiadiazoles for their potential anti-inflammatory and analgesic properties. These studies involve the synthesis and evaluation of novel compounds, which could lead to new therapeutic agents for treating pain and inflammation (Shkair et al., 2016).
Antitumor Activity
Compounds containing the thiadiazole moiety have been evaluated for their potential antitumor effects. Studies have synthesized and tested various derivatives against cancer cell lines, seeking to uncover new chemotherapeutic agents (Yun-jun, 2011).
Insect Growth Regulation
The compound has been synthesized and evaluated as an insect growth regulator, showing potential as a juvenile hormone mimic. This could lead to new approaches in pest control, especially in agriculture (Devi & Awasthi, 2022).
将来の方向性
特性
IUPAC Name |
ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3O3S/c1-3-19-8(18)7(14-5(2)17)10(12,13)9-16-15-6(4-11)20-9/h7H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKXGYZNDVDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=NN=C(S1)CCl)(F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


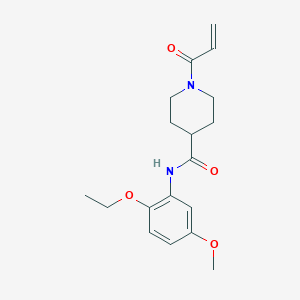
![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)
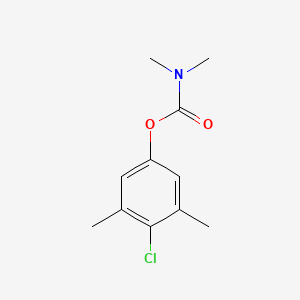
![N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)
![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)
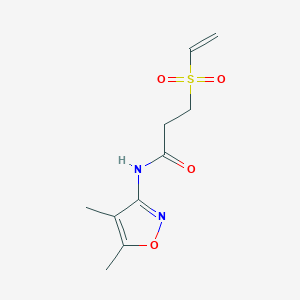
![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)
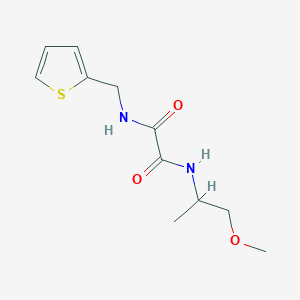
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)
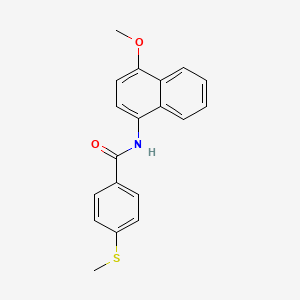
![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)
